Cas no 1049751-34-9 (3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride)
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
- 3-amino-4-pyrrolidin-1-ylbenzamide hydrochloride
- Z166604986
- 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
-
- MDL: MFCD07838314
- Inchi: 1S/C11H15N3O.ClH/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6,12H2,(H2,13,15);1H
- InChI Key: BNTTXMXXGRDOTQ-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC(=C(C=1)N)N1CCCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Topological Polar Surface Area: 72.4
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632340-5mg |
3-Amino-4-(pyrrolidin-1-yl)benzamide Hydrochloride |
1049751-34-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632340-10mg |
3-Amino-4-(pyrrolidin-1-yl)benzamide Hydrochloride |
1049751-34-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A632340-50mg |
3-Amino-4-(pyrrolidin-1-yl)benzamide Hydrochloride |
1049751-34-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Ambeed | A855577-1g |
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 1g |
$210.0 | 2024-04-26 | |
| Aaron | AR019Q4Z-50mg |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 50mg |
$83.00 | 2025-02-14 | |
| Aaron | AR019Q4Z-100mg |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 100mg |
$116.00 | 2025-02-14 | |
| Aaron | AR019Q4Z-250mg |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 250mg |
$152.00 | 2025-02-14 | |
| Aaron | AR019Q4Z-500mg |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 500mg |
$266.00 | 2025-02-14 | |
| Aaron | AR019Q4Z-1g |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 1g |
$377.00 | 2025-02-14 | |
| Aaron | AR019Q4Z-2.5g |
3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride |
1049751-34-9 | 95% | 2.5g |
$717.00 | 2025-02-14 |
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride Suppliers
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
Introduction to 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride (CAS No. 1049751-34-9)
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1049751-34-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its benzamide core substituted with an amino group at the 3-position and a pyrrolidine ring at the 4-position, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further investigation in drug discovery.
The benzamide moiety is a well-known pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological effects including anti-inflammatory, analgesic, and anticancer properties. The introduction of an amino group at the 3-position of the benzamide scaffold can modulate its solubility and interactions with biological targets, while the pyrrolidine ring adds another layer of structural complexity that may influence its pharmacokinetic profile and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride may interact with various enzymes and receptors, making it a potential lead compound for developing novel therapeutic strategies. For instance, its structural motif resembles known inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory diseases.
In vitro studies have begun to explore the pharmacological properties of this compound. Preliminary data indicate that it exhibits inhibitory activity against certain enzymes implicated in disease pathways. The presence of the pyrrolidine ring is particularly noteworthy, as this structural feature is often associated with enhanced binding affinity and selectivity in drug candidates. Further research is needed to fully elucidate its mechanism of action and to identify any potential off-target effects.
The hydrochloride salt form of 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride enhances its solubility in aqueous solutions, which is a crucial factor for formulation development and bioavailability. This solubility advantage may facilitate its use in oral or injectable formulations, broadening its therapeutic applications. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for clinical trials and commercialization.
One of the most exciting aspects of 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is its potential for structure-based drug design. By leveraging high-throughput screening technologies and machine learning algorithms, researchers can rapidly identify analogs with improved potency and selectivity. This approach aligns with the growing trend toward personalized medicine, where compounds are tailored to individual patient profiles based on genetic and biochemical data.
The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as amide bond formation and nucleophilic substitution reactions. Optimizing these steps to achieve high yields and purity is essential for large-scale production. Advances in green chemistry principles may also be applied to develop more sustainable synthetic routes, reducing waste and energy consumption.
Regulatory considerations play a significant role in the development of new pharmaceutical compounds. 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride must undergo rigorous testing to meet safety and efficacy standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical studies involving cell culture assays, animal models, and pharmacokinetic analyses are necessary to gather comprehensive data before human trials can commence.
The future prospects for 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride are promising, given its unique structural features and potential biological activities. Ongoing research aims to uncover new therapeutic applications by exploring its interactions with various biological targets. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries will be crucial in translating laboratory findings into clinical reality.
In conclusion,3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride (CAS No. 1049751-34-9) represents a significant advancement in medicinal chemistry with potential implications for treating a variety of diseases. Its structural complexity, combined with promising preclinical data, makes it a valuable compound for further investigation. As research progresses, we can expect to see more insights into its pharmacological properties and therapeutic applications.
1049751-34-9 (3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)